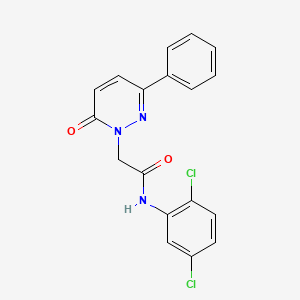

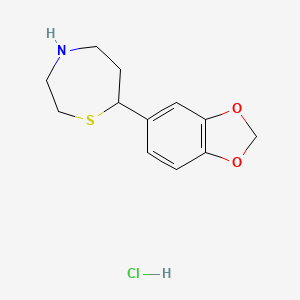

![molecular formula C25H19BrN4 B2508176 N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-67-7](/img/structure/B2508176.png)

N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-benzyl-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine" is a derivative of the pyrrolo[2,3-d]pyrimidin-4-amine class, which has been the subject of various studies due to its potential pharmacological properties. Research has shown that derivatives of this class can act as inhibitors for certain kinases, such as the NF-κB inducing kinase (NIK), which plays a role in inflammatory diseases like psoriasis . The structural complexity of these compounds allows for a wide range of biological activities, making them a significant focus in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4-amine derivatives often involves structure-based drug design and synthetic chemistry techniques. For instance, a series of N-phenyl derivatives were obtained through these methods, leading to the identification of potent NIK inhibitors . Another study presented a facile synthesis method for a related compound, N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, by coupling two specific chemical precursors . These methods highlight the importance of careful design and execution in the synthesis of such complex molecules.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been extensively studied using various spectroscopic and crystallographic techniques. For example, a related compound was characterized by FT-IR, NMR, and single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and providing detailed geometric parameters . Density functional theory (DFT) calculations are often used to optimize the molecular geometry and compare it with experimental data, offering insights into the electronic structure properties of these compounds .

Chemical Reactions Analysis

The reactivity of pyrrolo[2,3-d]pyrimidin-4-amine derivatives can be influenced by various functional groups attached to the core structure. For instance, the presence of a benzyl group can lead to different chemical reactions, such as benzylation and nitrosation, resulting in various polymorphs with distinct hydrogen bonding patterns . The chemical reactivity of these compounds can also be studied theoretically using DFT to predict properties like chemical hardness, potential electronegativity, and electrophilicity index, which can be correlated with biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4-amine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a benzyl group can lead to the formation of polymorphs with different physical properties . Additionally, the electronic properties, such as HOMO-LUMO energy levels and molecular electrostatic potential, can be investigated through theoretical calculations, providing further understanding of the compound's behavior in biological systems .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Applications

Research has explored the synthesis of novel compounds involving pyrimidin-4-amine derivatives that demonstrate significant antimicrobial properties. For example, compounds synthesized from reactions involving pyrimidin-4-amine derivatives were tested for antimicrobial activity, showing promising results against various microbial strains. These findings highlight the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El‐Wahab et al., 2015).

Role in Corrosion Inhibition

Compounds based on pyrimidin-4-amine structures have been evaluated for their effectiveness as corrosion inhibitors. Studies indicate that these compounds exhibit good corrosion inhibition properties, even at low concentrations, suggesting their applicability in protecting metals against corrosion. This is particularly relevant in industrial settings where corrosion can lead to significant economic losses and safety hazards (Ashassi-Sorkhabi et al., 2005).

Anticancer Activity

The exploration into the anticancer properties of pyrimidin-4-amine derivatives has led to the discovery of compounds showing significant activity against cancer cells. Research efforts have identified compounds that selectively inhibit key enzymes involved in cancer cell proliferation, thereby offering potential pathways for developing new anticancer drugs. These findings underscore the importance of pyrimidin-4-amine derivatives in medicinal chemistry and drug discovery processes (Zhou et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their antimicrobial and anticancer activities .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit promising antimicrobial and anticancer activities . The interaction with its targets likely involves binding to specific receptors or enzymes, thereby modulating their activity.

Biochemical Pathways

Similar compounds have been found to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .

Pharmacokinetics

A similar compound was found to have better pharmacokinetics and ability to inhibit interleukin 6 secretion in beas-2b cells than a compound developed by amgen .

Result of Action

Similar compounds have been found to have promising antimicrobial activity and anticancer activity against breast cancer cell lines .

Propiedades

IUPAC Name |

N-benzyl-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN4/c26-20-11-13-21(14-12-20)30-16-22(19-9-5-2-6-10-19)23-24(28-17-29-25(23)30)27-15-18-7-3-1-4-8-18/h1-14,16-17H,15H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNAMOSQIVBRIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

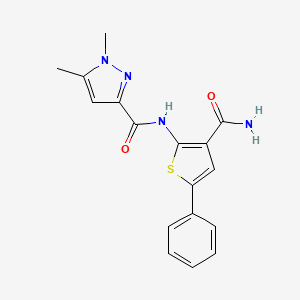

![2-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508097.png)

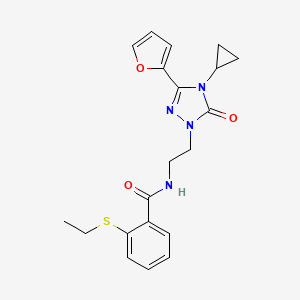

![1-Prop-2-enoyl-N-pyrazolo[1,5-a]pyrimidin-6-ylpiperidine-4-carboxamide](/img/structure/B2508102.png)

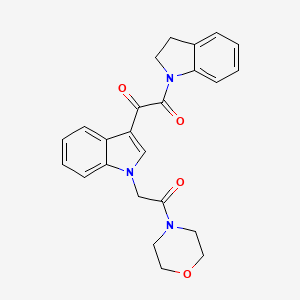

![N-[(6-bromopyridin-3-yl)sulfonyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2508105.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2508109.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenethylurea](/img/structure/B2508111.png)

![N-[1-(Oxan-4-yl)propan-2-yl]but-2-ynamide](/img/structure/B2508112.png)

![N-(2-methyl-4-nitrophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2508113.png)